2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoicacid
Description
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid (IUPAC: (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid) is a cyanoacrylic acid derivative characterized by a nitro-substituted catechol moiety (3,4-dihydroxy-5-nitrophenyl) and a carboxylic acid functional group. Its molecular formula is C₁₀H₆N₂O₆, with a molecular weight of 250.16 g/mol and CAS number 160391-70-8 . This compound is primarily recognized as Entacapone Impurity F, a degradation product or synthetic byproduct of the antiparkinsonian drug Entacapone . Its structure features:
Properties
IUPAC Name |
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c11-4-6(10(15)16)1-5-2-7(12(17)18)9(14)8(13)3-5/h1-3,13-14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDDOLQEZBJWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)O)C=C(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with malononitrile in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Entacapone Series
The compound shares structural homology with Entacapone and its related impurities, differing primarily in functional group substitutions (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Impact: Carboxylic Acid vs. Amides: The target compound’s carboxylic acid group increases polarity and hydrogen-bonding capacity compared to Entacapone’s N,N-diethylamide and Impurity G’s N-methylamide. This reduces lipid solubility, making it less likely to cross biological membranes than the amide derivatives .
Hydrogen Bonding and Crystallinity: The 3,4-dihydroxy (catechol) and nitro groups in the target compound facilitate robust hydrogen-bonding networks, as demonstrated in graph-set analyses of similar nitro-catechol derivatives . Entacapone’s amide group introduces additional hydrogen-bond donors (N–H), but steric hindrance from diethyl substituents may limit crystal packing efficiency .
Synthetic and Degradation Pathways: The target compound is likely formed via hydrolysis of Entacapone’s amide bond under acidic or enzymatic conditions, whereas Impurity I arises from esterification side reactions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Solubility : The target compound’s carboxylic acid group enhances aqueous solubility compared to Entacapone’s amide and the methoxy-substituted analog .
- Stability : Nitro and hydroxyl groups in the target compound may predispose it to oxidative degradation or photolytic decomposition, whereas methoxy groups in the dimethoxy analog improve stability .
Pharmacological Relevance
- Entacapone : As a catechol-O-methyltransferase (COMT) inhibitor, it extends the efficacy of levodopa in Parkinson’s disease by blocking peripheral metabolism . Its amide structure optimizes bioavailability and metabolic resistance.
- Target Compound : Lacks therapeutic utility due to high polarity and rapid clearance but serves as a critical quality control marker in Entacapone manufacturing .
- Methoxy Analog: The dimethoxy-nitro substitution in 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)propionic acid may reduce hydrogen bonding, altering bioactivity compared to the catechol-containing derivatives .
Biological Activity
2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, commonly referred to as a derivative of phenolic compounds, is notable for its unique structural attributes that confer significant biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula and a molecular weight of approximately 250.17 g/mol. Its structure includes a cyano group, two hydroxyl groups, and a nitro group attached to a phenyl ring, which contribute to its reactivity and interaction with biological systems.
The biological activity of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid is primarily attributed to its functional groups:
- Hydroxyl Groups : These groups can participate in redox reactions, influencing cellular processes and signaling pathways.
- Nitro Group : This moiety can undergo reduction in biological systems, potentially leading to the generation of reactive nitrogen species that may affect cell viability and function.
- Cyano Group : The cyano group may interact with nucleophilic sites in proteins and nucleic acids, potentially altering their structure and function.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Studies suggest that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against cancer cell lines, suggesting its utility in cancer therapeutics .
Antioxidant Activity
A study conducted by demonstrated that 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid showed significant scavenging activity against DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.
Antimicrobial Efficacy
In another investigation, the compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Cytotoxicity Studies
A cytotoxicity assay performed on various cancer cell lines revealed that 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid | C10H6N2O6 | Antioxidant, Antimicrobial, Cytotoxic |
| Curcumin | C21H20O6 | Antioxidant, Anti-inflammatory |
| Resveratrol | C14H12O3 | Antioxidant, Cardioprotective |
This table illustrates that while other compounds like curcumin and resveratrol also possess antioxidant properties, the specific combination of functionalities in 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acid may provide distinct therapeutic avenues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
